molecular formula C5H9NO B13504477 2-Oxabicyclo[2.1.1]hexan-4-amine

2-Oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13504477
M. Wt: 99.13 g/mol
InChI Key: DSSBJDATWRZQHE-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexan-4-amine (CAS 2260931-48-2) is a bicyclic saturated bioisostere of increasing importance in medicinal chemistry and drug discovery. This compound serves as a key building block for the replacement of ortho -substituted phenyl rings in bioactive molecules, a strategy known as "escape from flatland" that aims to improve drug-like properties . By incorporating this three-dimensional, Fsp3-rich scaffold, researchers can develop novel patentable structures with enhanced physicochemical profiles, including dramatically improved water solubility and reduced lipophilicity while retaining target bioactivity, as demonstrated in successful applications with marketed agrochemicals . The 2-oxabicyclo[2.1.1]hexane core exhibits geometric similarity to ortho -substituted phenyl rings, as confirmed by crystallographic analysis, and the incorporation of an oxygen atom provides a potential additional binding site for receptor interaction . This versatile amine is a valuable synthetic intermediate for constructing more complex molecules and is intended for research applications in organic synthesis, medicinal chemistry, and material science. The compound requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2

InChI Key

DSSBJDATWRZQHE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve the cycloaddition of 1,5-dienes. This reaction can be catalyzed using a mercury lamp, although this method requires specialized equipment and is challenging to scale up . Another approach involves iodocyclization reactions, which have been shown to be practical and versatile for creating the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for 2-Oxabicyclo[2.1.1]hexan-4-amine are not extensively documented, the scalability of the photochemical [2+2] cycloaddition and iodocyclization reactions suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the bicyclic structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine involves its role as a bioisostere, mimicking the geometric and electronic properties of ortho- and meta-substituted benzenes. This allows it to interact with molecular targets in a similar manner to these benzene derivatives, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Bicyclo[2.2.2]octanes, such as 2-Oxabicyclo[2.2.2]octane, serve as bioisosteres for para-substituted phenyl rings. While they mimic the spatial geometry of para-substituted aromatics, their larger ring size (eight-membered vs. six-membered in 2.1.1 hexanes) reduces strain energy, enhancing thermal and chemical stability. For example, 2-Oxabicyclo[2.2.2]octanes remain stable under 100°C heating and resist decomposition in 1 M HCl or NaOH . However, their synthesis often requires complex decarboxylative borylation or multi-step protocols, limiting scalability compared to 2.1.1 hexanes .

Bicyclo[1.1.1]pentanes

Bicyclo[1.1.1]pentanes are smaller analogues used to replace para-substituted phenyl rings. In contrast, 2-Oxabicyclo[2.1.1]hexan-4-amine offers two to three exit vectors via iodocyclization, enabling broader medicinal chemistry applications .

Cubane and Other Strained Systems

Cubane derivatives, though highly strained, are explored for their unique electronic properties.

Physicochemical Properties

Property 2-Oxabicyclo[2.1.1]hexan-4-amine Bicyclo[2.2.2]octane Bicyclo[1.1.1]pentane
Water Solubility High (polar oxygen atom) Moderate Low
LogP ~1.2–1.8 ~2.0–2.5 ~2.5–3.0
Thermal Stability Stable up to 80°C Stable up to 100°C Stable up to 120°C
Synthetic Accessibility High (photochemical [2+2] cycloaddition) Moderate Low

Biological Activity

2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic compound that has gained attention in medicinal chemistry due to its potential as a bioisostere for ortho-substituted phenyl rings. This compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic applications.

The biological activity of 2-oxabicyclo[2.1.1]hexan-4-amine is primarily attributed to its ability to fit into specific binding sites on enzymes and receptors, modulating their activity. The bicyclic nature facilitates interactions through hydrogen bonding and electrostatic forces, which can alter cellular signaling pathways and influence immune responses .

Synthesis and Structural Properties

The synthesis of 2-oxabicyclo[2.1.1]hexan-4-amine typically involves multi-step organic reactions, including iodocyclization methods that yield compounds with two or three exit vectors . The structural characteristics of this compound include:

  • Molecular Formula : C7_{7}H11_{11}N1_{1}O1_{1}
  • Molecular Weight : Approximately 113.17 g/mol

Biological Activity and Applications

Research indicates that 2-oxabicyclo[2.1.1]hexan-4-amine exhibits a range of biological activities, particularly in neuropharmacology and inflammation modulation. For instance, it has been explored for its potential to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in the innate immune response .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neuropharmacological EffectsInhibition of IRAK4; potential in neurodegenerative diseases
Interaction with ReceptorsModulates enzyme activity and receptor interactions
Bioisosteric PropertiesActs as a saturated bioisostere for phenyl rings

Case Studies

Several studies have demonstrated the efficacy of 2-oxabicyclo[2.1.1]hexan-4-amine in various applications:

  • Neuropharmacology : A study highlighted its role in modulating neuroinflammatory responses, suggesting therapeutic potential for conditions like Alzheimer's disease .
  • Agrochemical Development : The compound has been incorporated into the structures of agrochemicals, enhancing their bioactivity compared to traditional phenyl-based compounds .
  • Medicinal Chemistry : Research into the physicochemical properties showed that replacing ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexane significantly improved drug solubility and metabolic stability .

Q & A

Q. What are the common synthetic routes for 2-Oxabicyclo[2.1.1]hexan-4-amine?

The synthesis typically involves [2+2] cycloaddition reactions using bicyclobutanes (BCBs) and aldehydes or epoxides. For example, BF3·OEt2 acts as a mild Lewis acid to facilitate cycloaddition, yielding 2-oxa-BCHs with moderate to high efficiency (65–85% yields). Multi-step routes may include photochemical methods, such as blue-light-mediated [2+2] photocycloadditions from simple feedstocks, enabling scalable synthesis . Cyclization processes and functional group transformations (e.g., amine protection/deprotection) are critical for structural diversification .

Q. How does the bicyclic structure influence physicochemical properties?

The 2-oxabicyclo[2.1.1]hexane core increases the fraction of sp³-hybridized carbons (Fsp³) , improving solubility and reducing lipophilicity compared to planar aromatic rings. The oxygen atom introduces polarity, enhancing bioavailability. For example, replacing an ortho-substituted phenyl ring with 2-oxa-BCH in drug candidates improved aqueous solubility by >10-fold while maintaining target affinity .

Advanced Research Questions

Q. How do 2-oxa-BCH derivatives act as bioisosteres for ortho-substituted phenyl rings?

These derivatives mimic the steric and electronic profiles of ortho-disubstituted benzenes. Matched pair analyses show comparable binding to enzymes (e.g., kinase inhibitors) and receptors (e.g., GPCRs), with RMSD values <1.0 Å in co-crystal structures. The bicyclic framework provides three-dimensional rigidity, enabling optimal positioning of substituents in bioactive conformations. Validation in five FDA-approved drugs confirmed preserved efficacy and reduced off-target effects .

ParameterOrtho-Substituted Phenyl2-Oxa-BCH Bioisostere
Fsp³0.00.75
Solubility (μg/mL)12 ± 3145 ± 18
LogP3.21.8
Data from matched pairs in kinase inhibitors

Q. What strategies optimize the pharmacological profile of 2-oxa-BCH derivatives?

  • Substituent Engineering : Introducing trifluoromethyl groups (e.g., 4-(trifluoromethyl)-2-oxa-BCH) enhances metabolic stability (t₁/₂ >6 hrs in liver microsomes) and membrane permeability .
  • Functional Group Manipulation : Carbamate derivatives (e.g., tert-butyl N-[[4-(aminomethyl)-2-oxa-BCH]methyl]carbamate) improve proteolytic stability and CNS penetration via reduced hydrogen bonding .
  • Stereochemical Control : Enantioselective synthesis (e.g., (R)- vs. (S)-MEM HCl) tailors target selectivity, as shown in serotonin receptor binding (Ki difference: 15 nM vs. 220 nM) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key hurdles include:

  • Photochemical Scalability : High-intensity light sources (e.g., mercury lamps) are required for [2+2] cycloadditions, posing safety and cost barriers .
  • Purification Complexity : Bicyclic intermediates often require chiral HPLC or crystallization for enantiomeric resolution, reducing throughput .
  • Catalyst Optimization : Lewis acids like BF3·OEt2 are moisture-sensitive, necessitating anhydrous conditions and increasing production costs .

Methodological Considerations

  • Analytical Techniques : X-ray crystallography and 2D-NMR (e.g., NOESY) are critical for confirming bicyclic conformations .
  • Biological Assays : SPR (surface plasmon resonance) and TR-FRET (time-resolved fluorescence) validate target engagement, while MD simulations predict binding poses .

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